molecular formula C14H20N6O4 B2844348 Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034320-20-0

Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No. B2844348
M. Wt: 336.352
InChI Key: RJBWVTTUXMAYCB-UHFFFAOYSA-N
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Description

“Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They serve as the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . In some cases, protecting groups are used during the synthesis process and are later removed by hydrogenation .


Chemical Reactions Analysis

Triazolopyrazines can undergo a variety of chemical reactions. For instance, they can be used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .

Scientific Research Applications

Reactivity and Synthesis

This compound is involved in the synthesis and study of complex molecules, particularly in the context of investigating the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives. For example, Mironovich and Shcherbinin (2014) demonstrated the synthesis of pyrazolotriazine derivatives and investigated their reactivity, highlighting the potential of such compounds in the development of biologically active molecules with versatile pharmacological action (Mironovich & Shcherbinin, 2014).

Antimitotic Agents

Another research avenue explores the compound's relevance in the study of antimitotic agents. Temple and Rener (1992) described the synthesis of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, highlighting its potential biological activities and the importance of such compounds in medicinal chemistry (Temple & Rener, 1992).

Synthesis of New Derivatives

The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines by Ivanov et al. (2017) showcases the innovative approaches taken to expand the chemical space of triazine derivatives, potentially leading to the discovery of new biologically active compounds (Ivanov et al., 2017).

Intermediate in Biologically Active Compounds

Furthermore, Zhao et al. (2017) developed a rapid synthetic method for an important intermediate compound in the synthesis of biologically active compounds like osimertinib (AZD9291), demonstrating the critical role of such intermediates in the development of therapeutic agents (Zhao et al., 2017).

Antileukemic Activity

Additionally, Anderson et al. (1988) explored the antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, indicating the potential therapeutic applications of these compounds in treating cancer (Anderson et al., 1988).

properties

IUPAC Name

tert-butyl N-[2-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-14(2,3)24-13(22)17-8-10(21)16-7-9-18-19-11-12(23-4)15-5-6-20(9)11/h5-6H,7-8H2,1-4H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBWVTTUXMAYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC1=NN=C2N1C=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate

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